Ethyl 2-(5-fluoropyridin-3-YL)acetate
Overview
Description
Ethyl 2-(5-fluoropyridin-3-YL)acetate is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is a fluorinated pyridine derivative, which makes it an interesting subject for various chemical and biological studies due to the unique properties conferred by the fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-fluoropyridin-3-YL)acetate typically involves the esterification of 5-fluoropyridine-3-acetic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-fluoropyridin-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: 5-fluoropyridine-3-acetic acid.
Reduction: Ethyl 2-(5-fluoropyridin-3-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-fluoropyridin-3-YL)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-fluoropyridin-3-YL)acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 2-(5-fluoropyridin-2-YL)acetate
- Ethyl 2-(4-fluoropyridin-3-YL)acetate
- Ethyl 2-(3-fluoropyridin-4-YL)acetate
Comparison: Ethyl 2-(5-fluoropyridin-3-YL)acetate is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for targeted research .
Properties
IUPAC Name |
ethyl 2-(5-fluoropyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZQGAWXFCZDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302437 | |
Record name | Ethyl 5-fluoro-3-pyridineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-14-0 | |
Record name | Ethyl 5-fluoro-3-pyridineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39891-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-fluoro-3-pyridineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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